

# Technical Support Center: GFP Fluorescence Post-Fixation

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Compound of Interest		
Compound Name:	green fluorescent protein	
Cat. No.:	B1174678	Get Quote

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for preserving **Green Fluorescent Protein** (GFP) fluorescence following cell or tissue fixation.

## **Frequently Asked Questions (FAQs)**

Q1: Will fixation affect my GFP signal?

Yes, fixation can significantly impact GFP fluorescence. The extent of this effect depends on the fixative used, its concentration, the duration of fixation, and the pH of the solution. While some signal loss is often unavoidable, proper technique can minimize this reduction.

Q2: What is the best fixative for preserving GFP fluorescence?

Paraformaldehyde (PFA) is the most recommended fixative for preserving GFP fluorescence. [1][2] A freshly prepared 1-4% PFA solution in Phosphate Buffered Saline (PBS) at a pH of 7.4 is considered the gold standard.[1][3] It is crucial to maintain this neutral pH, as acidic conditions below pH 6.0 can cause a significant loss of fluorescence.[3]

Q3: Are there fixatives I should avoid when working with GFP?

Organic solvents like methanol and acetone are generally not recommended for GFP fixation as they can denature the protein and quench its fluorescence.[2][4][5] Some studies report a







complete loss of signal after methanol fixation.[5] If their use is unavoidable for other experimental reasons, testing on a small sample first is highly advisable.

Q4: How long should I fix my cells or tissues?

For cultured cells, a fixation time of 10-20 minutes at room temperature is typically sufficient when using 1-4% PFA.[2][6] For tissues, the fixation time may need to be optimized depending on the tissue type and thickness, but prolonged fixation should be avoided as it can lead to increased fluorescence loss.[4]

Q5: My GFP signal is weak after fixation. What can I do?

If you experience a weak GFP signal after fixation, you can try the following:

- Optimize Fixation Protocol: Ensure your PFA solution is fresh and the pH is correctly buffered to 7.4.[3][7] Try reducing the PFA concentration or shortening the fixation time.
- Amplify the Signal: Use an anti-GFP antibody to amplify the signal through immunofluorescence.[2][3] This can be particularly useful if the initial GFP expression level is low.
- Check Live Cell Signal: Before fixing, confirm that the GFP signal is strong in your live cells to rule out issues with protein expression or transfection efficiency.[4]

Q6: Can I store my samples after fixation?

Yes, after fixation and thorough washing with PBS to remove any residual fixative, samples can be stored. For short-term storage, keeping them at 4°C in PBS is common. For longer-term storage, using an anti-fade mounting medium is recommended to preserve the fluorescence.[2]

## **Troubleshooting Guide**



Issue	Possible Cause	Recommended Solution
Complete loss of GFP signal	Use of inappropriate fixative (e.g., methanol, acetone).	Switch to a 1-4% PFA solution in PBS, pH 7.4.[2][5]
Incorrect pH of the PFA solution (too acidic or basic).	Prepare fresh PFA and carefully adjust the pH to 7.4.	
Low initial GFP expression.	Confirm GFP expression in live cells before fixation. Consider using an anti-GFP antibody for signal amplification.[3][4]	_
Dim GFP signal	Over-fixation (prolonged exposure or high PFA concentration).	Reduce fixation time (e.g., 10- 15 minutes for cells) or lower the PFA concentration (e.g., 1- 2%).[4]
Photobleaching during imaging.	Use an anti-fade mounting medium and minimize exposure to the excitation light.	
GFP leakage from the cells.	PFA fixation can sometimes compromise membrane integrity, leading to the leakage of soluble GFP.[4] Ensure adequate cross-linking without excessive permeabilization.	
High background fluorescence	Aldehyde-induced autofluorescence.	After fixation, you can perform a quenching step by incubating with a solution of glycine or sodium borohydride in PBS.[7]
Impure or old PFA solution.	Always use freshly prepared, high-quality PFA.	

# **Quantitative Data on Fixation Effects**



The following table summarizes the reported effects of different fixation methods on GFP fluorescence intensity. It is important to note that the exact percentage of signal loss can vary depending on the specific experimental conditions, the GFP variant, and the cell or tissue type.

Fixative	Concentration	Buffer	Reported Fluorescence Loss	Source(s)
Paraformaldehyd e (PFA)	1%	PBS	~71%	[9]
Paraformaldehyd e (PFA)	1%	Microtubule Stabilizing Buffer	~40%	[9]
Paraformaldehyd e (PFA)	2%	-	~Half a log loss	[8]
Paraformaldehyd e (PFA)	4%	-	~One log loss	[8]
Methanol	100%	-	~50%	[4]

## **Experimental Protocols**

# Protocol 1: Paraformaldehyde (PFA) Fixation of Cultured Cells for GFP Imaging

#### Materials:

- Phosphate Buffered Saline (PBS)
- Paraformaldehyde (PFA), high quality (e.g., EM grade)
- 1M NaOH
- 10x PBS
- Deionized water
- pH meter



#### Procedure:

- Preparation of 4% PFA Solution (pH 7.4):
  - o To prepare 100 mL, add 4 g of PFA powder to 80 mL of deionized water in a fume hood.
  - Heat the solution to 60-65°C on a hot plate with stirring until the PFA dissolves. Do not overheat.
  - Add 1M NaOH dropwise until the solution becomes clear.
  - Remove from heat and allow to cool to room temperature.
  - Add 10 mL of 10x PBS and adjust the final volume to 100 mL with deionized water.
  - Crucially, adjust the pH to 7.4 using a pH meter.
  - Filter the solution through a 0.22 μm filter. Store at 4°C for up to one week.

#### Cell Fixation:

- Aspirate the culture medium from the cells grown on coverslips or in imaging dishes.
- Gently wash the cells once with pre-warmed PBS.
- Add the 4% PFA solution to completely cover the cells.
- Incubate for 10-15 minutes at room temperature.
- Aspirate the PFA solution.
- Wash the cells three times with PBS, for 5 minutes each wash.

#### Imaging:

 The cells can now be imaged directly in PBS or mounted with an anti-fade mounting medium for longer-term storage and imaging.



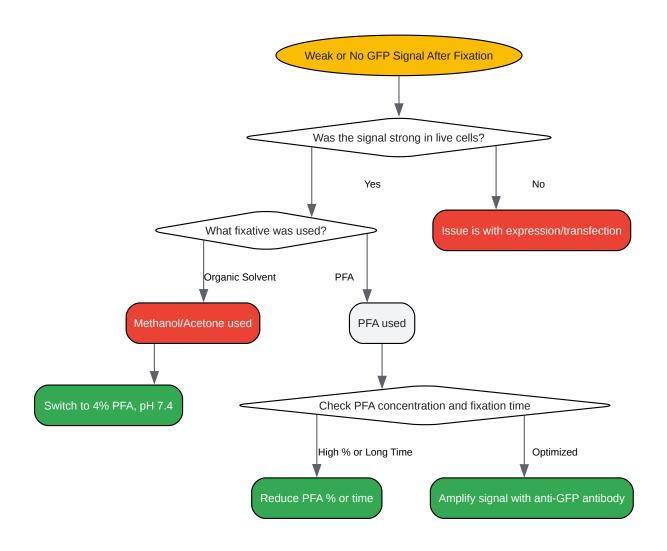
## **Visualizations**



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A standard workflow for fixing GFP-expressing cells using PFA.





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A decision tree for troubleshooting the loss of GFP signal post-fixation.

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